REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]2[N:8]=C[S:10][C:6]=2[CH:5]=1)([O-:3])=[O:2].O.NN>C(O)C>[NH2:8][C:7]1[CH:11]=[CH:12][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=1[SH:10] |f:1.2|
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC2=C(N=CS2)C=C1
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Name
|
|
Quantity
|
60.2 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 2 h at which time the solution
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
The reaction is quenched by the addition of ice cold conc. HCl until the red color
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Type
|
FILTRATION
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Details
|
The resulting solid is filtered
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Type
|
WASH
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Details
|
washed with water (25 mL)
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Type
|
CUSTOM
|
Details
|
dried under high vacuum
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.96 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 102.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |